molecular formula C18H22FN3O3S B4523624 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone

Cat. No.: B4523624
M. Wt: 379.5 g/mol
InChI Key: VPMQWICNBYCNQO-UHFFFAOYSA-N
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Description

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on the compound’s interaction with biological targets, including receptors and enzymes, to understand its therapeutic potential.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: Studies investigate the compound’s effects on cellular processes and its potential as a tool for biological research.

Preparation Methods

The synthesis of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the tetrahydrothiophene ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring, followed by oxidation to introduce the dioxido group.

    Piperazine ring formation: The piperazine ring is synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a dihaloalkane.

    Indole ring synthesis: The indole ring is typically formed through a Fischer indole synthesis, involving the reaction of a phenylhydrazine with a ketone.

    Coupling reactions: The final step involves coupling the synthesized rings through a series of condensation reactions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Condensation: Condensation reactions can be used to form larger molecules by joining two or more smaller molecules with the elimination of a small molecule such as water.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles.

Mechanism of Action

The mechanism of action of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical properties and biological activity.

    1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone: The presence of a bromine atom can also influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-(6-fluoroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c19-15-2-1-14-3-5-22(17(14)11-15)12-18(23)21-8-6-20(7-9-21)16-4-10-26(24,25)13-16/h1-3,5,11,16H,4,6-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMQWICNBYCNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone
Reactant of Route 5
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone

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